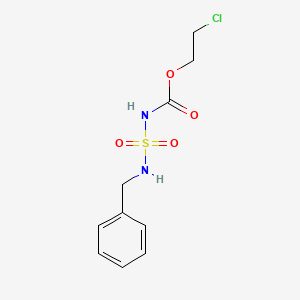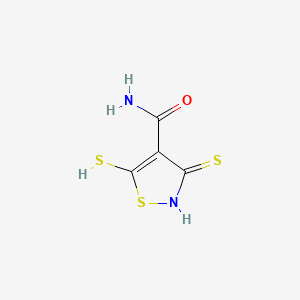
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is a chemical compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The dihydrochloride form indicates that the compound is a salt, which can enhance its solubility in water and other solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride typically involves the following steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Formation of the Final Compound: The acylated piperazine is reacted with 4-methyl-1-piperazine to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Purification Steps: Including crystallization and recrystallization to obtain the dihydrochloride salt in pure form.
化学反应分析
Types of Reactions
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride involves its interaction with specific molecular targets in the body:
相似化合物的比较
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(2-(4-Methyl-1-piperazinyl)-1-oxopropyl)phenyl)acetamide dihydrochloride is unique due to its specific structural features, such as the presence of both a piperazine ring and an acetamide group, which contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
97111-11-0 |
|---|---|
分子式 |
C16H25Cl2N3O2 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
N-[4-[2-(4-methylpiperazin-1-yl)propanoyl]phenyl]acetamide;dihydrochloride |
InChI |
InChI=1S/C16H23N3O2.2ClH/c1-12(19-10-8-18(3)9-11-19)16(21)14-4-6-15(7-5-14)17-13(2)20;;/h4-7,12H,8-11H2,1-3H3,(H,17,20);2*1H |
InChI 键 |
MBWOYKSHCZQXRN-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)C1=CC=C(C=C1)NC(=O)C)N2CCN(CC2)C.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


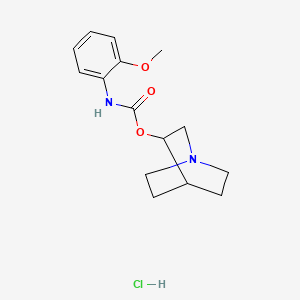
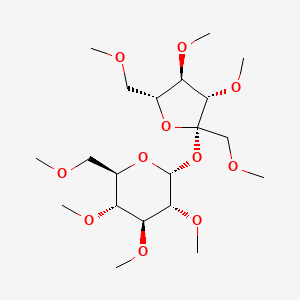
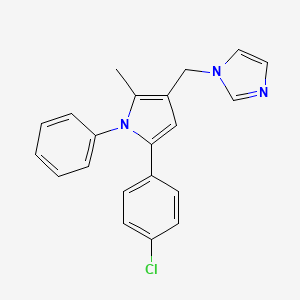

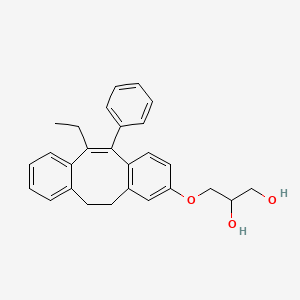
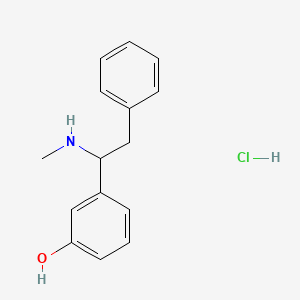

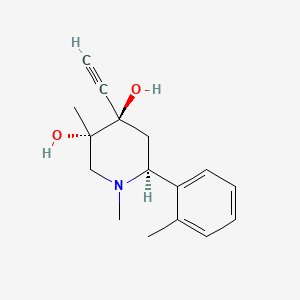
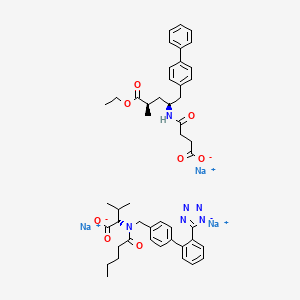
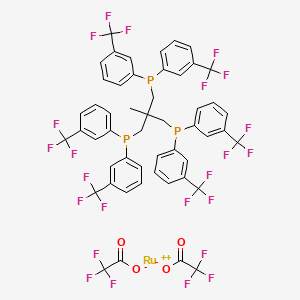
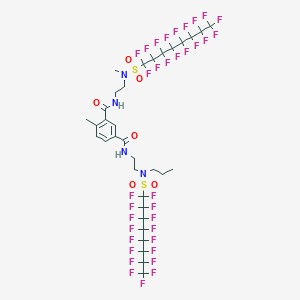
![(4S,5R,6S)-3-[6-[(2R)-3-amino-2-hydroxypropyl]-7-methylsulfanylimidazo[5,1-b][1,3]thiazol-6-ium-2-yl]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B15193614.png)
